Welcome to the BenchChem Online Store!
molecular formula C4H3FN2 B1298663 Fluoropyrazine CAS No. 4949-13-7

Fluoropyrazine

Cat. No. B1298663
M. Wt: 98.08 g/mol
InChI Key: IJUHIGIZXFLJOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08895740B2

Procedure details

2,2,6,6-tetramethylpiperidine (1.729 g, 2.066 mL, 12.24 mmol) was dissolved in THF (20.00 mL) and cooled to −30° C. under nitrogen. BuLi (4.488 mL of 2.5 M, 11.22 mmol) was added dropwise and the reaction allowed to warm to 0° C. Stir at this temperature for 10 minutes then cooled to −78° C. A solution of 2-fluoropyrazine (1 g, 10.20 mmol) in THF (4.000 mL) was added slowly and the mixture stirred at −78° C. for 1 h. Methyl 6-chloropyridine-2-carboxylate (1.750 g, 10.20 mmol) in THF (6.000 mL) was added dropwise at between −78 and −70° C., stirred at −78° C. for 1 h. Reaction quenched with 5% citric acid at −78° C. then allow to warm to ambient temperature. Diluted with EtOAc and separated layers. Extracted with EtOAc (x1) then wash combined organics with NaHCO3 (x1), brine (x1). Dried (MgSO4), filtered and concentrated. Crude product purified by ISCO companion (80 g SiO2, 0 to 50% EtOAc/petrol) to leave title compound as an orange oil (1.12 g, 46%). 1H NMR (DMSO-d6) δ 7.90 (dd, 1H), 8.22-8.15 (dd, 2H), 8.67 (dd, 1H), 8.84 (dd, 1H). ES+238.13.
Quantity
2.066 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.488 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
1.75 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
46%

Identifiers

REACTION_CXSMILES
CC1(C)CCCC(C)(C)N1.[Li]CCCC.[F:16][C:17]1[CH:22]=[N:21][CH:20]=[CH:19][N:18]=1.[Cl:23][C:24]1[N:29]=[C:28]([C:30](OC)=[O:31])[CH:27]=[CH:26][CH:25]=1>C1COCC1>[Cl:23][C:24]1[N:29]=[C:28]([C:30]([C:22]2[C:17]([F:16])=[N:18][CH:19]=[CH:20][N:21]=2)=[O:31])[CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
2.066 mL
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.488 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC1=NC=CN=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)C(=O)OC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
Stir at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to −78° C
STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred at −78° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
quenched with 5% citric acid at −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
ADDITION
Type
ADDITION
Details
Diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
separated layers
EXTRACTION
Type
EXTRACTION
Details
Extracted with EtOAc (x1)
WASH
Type
WASH
Details
then wash
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crude product purified by ISCO companion (80 g SiO2, 0 to 50% EtOAc/petrol)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C(=O)C1=NC=CN=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.